molecular formula C19H16Cl2N2O2S B2404643 3-(2,4-dichlorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide CAS No. 2034558-81-9

3-(2,4-dichlorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide

Cat. No. B2404643
CAS RN: 2034558-81-9
M. Wt: 407.31
InChI Key: PZAZVQVCCPMOQL-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide, also known as DTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential medical applications. DTTB is a small molecule that belongs to the family of benzylpropanamides, which have been shown to possess diverse biological activities.

Scientific Research Applications

Anticonvulsant Studies

Research has indicated the synthesis and evaluation of compounds structurally related to 3-(2,4-dichlorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide for anticonvulsant activities. Specifically, isomeric compounds involving chlorophenyl and benzyl groups have demonstrated promising results in preclinical models for epilepsy treatment. These compounds were found to be active in both the maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure tests, highlighting their potential as anticonvulsants with favorable therapeutic indices and relative safety profiles A. Idris, N. Ayeni, & Sallau, 2011.

Antimicrobial and Cytotoxic Activities

Another area of research involves the synthesis of new thiazole derivatives, including those structurally related to the discussed compound, for their antimicrobial and cytotoxic activities. Certain synthesized derivatives have shown significant antibacterial and anticandidal effects, as well as cytotoxicity against various cancer cell lines, suggesting their potential utility in developing new antimicrobial and anticancer agents Sam Dawbaa et al., 2021.

MMP Inhibitors for Tissue Damage

Derivatives combining benzisothiazole and 4-thiazolidinone frameworks have been designed to assess their effectiveness in modulating inflammatory/oxidative processes and inhibiting matrix metalloproteinases (MMPs), which are crucial in tissue damage and wound healing. One derivative, in particular, showed high activity in inhibiting MMP-9, a key enzyme involved in inflammatory processes, at nanomolar levels M. Incerti et al., 2018.

Antinociceptive Activity

Research on (5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives related to the compound has demonstrated notable antinociceptive effects. These effects were observed across various pain models, including tail clip, tail flick, hot plate, and writhing tests, indicating their potential application in pain management T. Önkol et al., 2004.

Spectroscopic and Quantum Chemical Studies

The compound has also been the subject of spectroscopic and quantum chemical studies to understand its structural, electronic, and reactive properties. Such studies contribute to the compound's potential application in material science and molecular electronics by elucidating its interaction mechanisms at the molecular level A. Viji et al., 2020.

properties

IUPAC Name

3-(2,4-dichlorophenyl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c20-15-5-3-14(17(21)11-15)4-8-18(24)23-12-13-1-6-16(7-2-13)25-19-22-9-10-26-19/h1-3,5-7,9-11H,4,8,12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAZVQVCCPMOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCC2=C(C=C(C=C2)Cl)Cl)OC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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